2-(Chloromethyl)cyclohexanol
Overview
Description
2-(Chloromethyl)cyclohexanol is an organic compound with the molecular formula C7H13ClO It is a derivative of cyclohexanol, where a chloromethyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)cyclohexanol can be synthesized through several methods. One common approach involves the chlorination of cyclohexanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydroxyl group with a chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexylmethanol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)cyclohexanol depends on the specific reaction it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: The parent compound with a hydroxyl group attached to the cyclohexane ring.
Cyclohexanone: An oxidized form of cyclohexanol with a ketone group.
Cyclohexylmethanol: A reduced form with a methyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)cyclohexanol is unique due to the presence of both a hydroxyl group and a chloromethyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
2-(Chloromethyl)cyclohexanol is an organic compound with significant biological activity, characterized by its cyclohexanol backbone and a chloromethyl group. This compound, with the molecular formula and a molecular weight of approximately 134.604 g/mol, exists in two stereoisomeric forms: cis and trans. These structural variations can influence its reactivity and interactions within biological systems.
The presence of the chloromethyl group in this compound enhances its reactivity, particularly in nucleophilic substitution reactions. This group acts as a leaving group, facilitating various chemical transformations that are crucial for its biological activity. The compound's ability to modify membrane fluidity suggests potential roles in drug delivery systems and enzyme interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against specific bacterial strains, making it a candidate for further exploration in therapeutic applications.
- Membrane Interaction : Its structural similarity to other alcohols allows it to interact with biological membranes, potentially influencing permeability and transport mechanisms.
- Enzyme Modulation : The compound has been observed to influence enzyme activity through reversible binding mechanisms, which may have implications in metabolic processes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Type | Key Differences |
---|---|---|
Cyclohexanol | Alcohol | Lacks chloromethyl group |
2-Bromocyclohexanol | Alkyl Halide | Bromine replaces chlorine |
1-Chlorocyclohexanol | Alcohol | Chlorine at position one |
4-Chlorocyclohexanol | Alcohol | Chlorine at position four |
The chloromethyl group distinguishes this compound from these compounds, affecting its reactivity and biological interactions.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Study : A study demonstrated the compound's effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
- Membrane Dynamics : Research indicated that this compound could alter membrane fluidity, which may enhance drug delivery efficacy by improving the permeability of therapeutic agents through cellular membranes.
- Enzyme Interaction : Investigations into its interaction with specific enzymes revealed that it could modulate enzymatic activity, providing insights into its potential role as a biochemical probe.
Properties
IUPAC Name |
2-(chloromethyl)cyclohexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAROSANKCOAPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969851 | |
Record name | 2-(Chloromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113662-55-8, 54599-42-7 | |
Record name | 2-(Chloromethyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113662-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC100900 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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